2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid
Overview
Description
2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a phenylacetic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the field of medicinal chemistry and organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-bromophenylacetic acid.
Substitution Reaction: The bromine atom is then substituted with a tert-butoxycarbonyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using TFA or HCl are employed to remove the Boc group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Deprotected amines.
Scientific Research Applications
2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in material science
Mechanism of Action
The mechanism of action of 2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid primarily involves its role as a protecting group. The Boc group protects amines from unwanted reactions by temporarily blocking the reactive site. This protection is crucial during multi-step synthesis processes, allowing for selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
2-(2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Used as a semi-flexible linker in PROTAC development for targeted protein degradation
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: Another compound featuring the Boc protecting group, used in similar applications.
Uniqueness
2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid is unique due to its specific structure, which combines the stability of the Boc group with the reactivity of the phenylacetic acid moiety. This combination makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals, where selective protection and deprotection of functional groups are essential .
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)17-12(16)10-6-4-9(5-7-10)8-11(14)15/h4-7H,8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYWJCSOPVLRHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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